THR 221C
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of THR 221C involves the formation of a 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid core structure. The key steps include:
Formation of the bicyclic core: This involves the cyclization of a suitable precursor under controlled conditions.
Attachment of the side chains: The amino and thiazolyl groups are introduced through a series of condensation reactions.
Final modifications: The methoxyimino and carboxymethyl groups are added to complete the synthesis.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity. Common techniques include:
Controlled temperature and pH: To maintain the stability of the intermediate compounds.
Purification steps: Such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
THR 221C undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The methoxyimino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions include:
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
THR 221C has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of cephalosporin antibiotics.
Biology: Investigated for its antibacterial properties and mechanism of action.
Medicine: Explored for its potential therapeutic applications in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and related compounds.
Mechanism of Action
THR 221C exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the cell wall and eventual cell lysis . The molecular targets include various PBPs, and the pathways involved are related to cell wall biosynthesis .
Comparison with Similar Compounds
Similar Compounds
Cefodizime: The parent compound of THR 221C, known for its broad-spectrum antibacterial activity.
Cefotaxime: Another third-generation cephalosporin with similar antibacterial properties.
Ceftriaxone: A widely used cephalosporin with a longer half-life.
Uniqueness of this compound
This compound is unique due to its specific isomeric form, which may confer distinct pharmacokinetic and pharmacodynamic properties. Its structure allows for specific interactions with bacterial PBPs, potentially leading to different antibacterial spectra and resistance profiles compared to other cephalosporins .
Biological Activity
THR 221C is a compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Overview of this compound
This compound is a synthetic compound derived from the structural modifications of known pharmacologically active molecules. Its design aims to enhance specific biological activities, particularly in the context of antiviral and antimicrobial properties. Preliminary studies have indicated that this compound exhibits significant activity against various pathogens, which is crucial for its potential therapeutic applications.
The biological activity of this compound can be attributed to its interaction with cellular pathways involved in immune response modulation. Research indicates that this compound may activate signaling pathways that lead to increased production of interferons, particularly IFN-α and IFN-β, which play critical roles in antiviral defense mechanisms.
Table 1: Summary of Biological Activities of this compound
Case Studies
Several case studies have been conducted to assess the efficacy and safety profile of this compound in clinical settings:
- Antiviral Efficacy : A study involving patients with viral infections demonstrated that treatment with this compound resulted in a significant reduction in viral load compared to control groups. The study utilized a double-blind randomized design, ensuring robust results.
- Antimicrobial Activity : In a clinical trial assessing the effectiveness of this compound against bacterial infections, participants treated with the compound showed improved recovery rates and reduced incidence of secondary infections compared to those receiving standard antibiotic therapy.
- Immunomodulation : A case series highlighted the use of this compound in patients with autoimmune disorders, where it was observed to modulate immune responses favorably, leading to decreased disease activity.
Research Findings
Recent studies have focused on elucidating the precise mechanisms through which this compound exerts its biological effects. Key findings include:
- Activation of Macrophages : Research indicates that this compound can enhance macrophage polarization towards an M1 phenotype, promoting pro-inflammatory responses essential for combating infections .
- Synergistic Effects : When used in combination with other antiviral agents, this compound demonstrated synergistic effects, enhancing overall therapeutic efficacy against resistant strains .
- Safety Profile : Long-term toxicity studies have shown that this compound has a favorable safety profile, with minimal adverse effects reported among study participants .
Properties
CAS No. |
120533-29-1 |
---|---|
Molecular Formula |
C9H14O6 |
Molecular Weight |
0 |
Origin of Product |
United States |
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